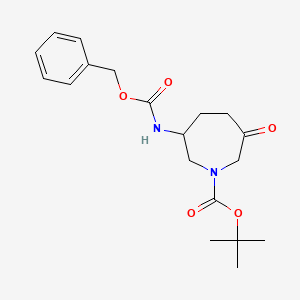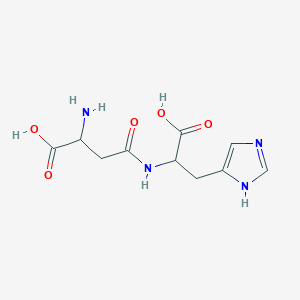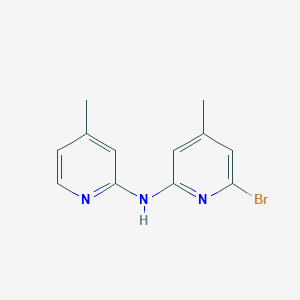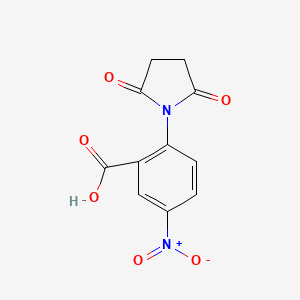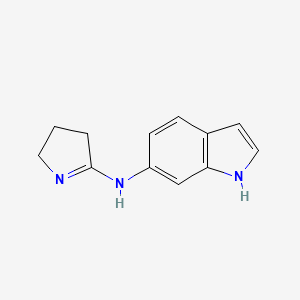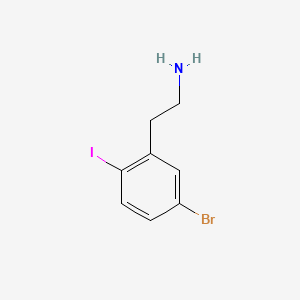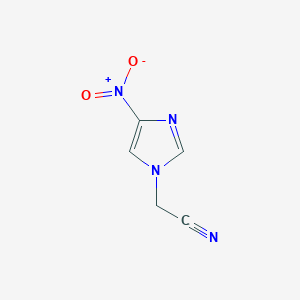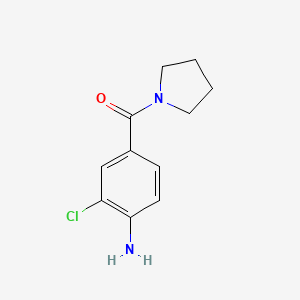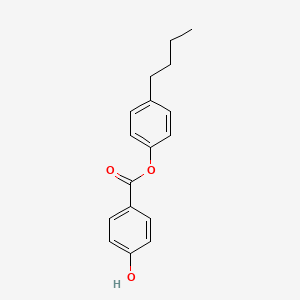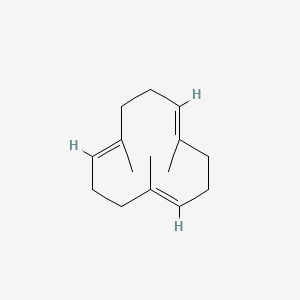
Trimethylcyclododeca-1,5,9-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylcyclododeca-1,5,9-triene is a chemical compound with the molecular formula C₁₅H₂₄ . It is a cyclic triene with three methyl groups attached to the cyclododecatriene ring. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trimethylcyclododeca-1,5,9-triene can be synthesized through the trimerization of isoprene in the presence of a catalyst system and a solvent. The reaction is typically carried out in a continuous or batchwise process. The resulting crude this compound can be isolated by distillation .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of advanced catalyst systems to ensure high yield and purity. The process may also involve the separation of by-products such as dimethylcyclooctadiene .
Analyse Chemischer Reaktionen
Types of Reactions: Trimethylcyclododeca-1,5,9-triene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the compound can result in the formation of cyclododecane derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or sulfonated derivatives
Wissenschaftliche Forschungsanwendungen
Trimethylcyclododeca-1,5,9-triene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and other specialty chemicals
Wirkmechanismus
The mechanism of action of trimethylcyclododeca-1,5,9-triene involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and functions .
Vergleich Mit ähnlichen Verbindungen
Cyclododecatriene: A related compound with a similar cyclic structure but without the methyl groups.
Dimethylcyclooctadiene: Another related compound with a smaller ring size and different substitution pattern.
Uniqueness: Trimethylcyclododeca-1,5,9-triene is unique due to its specific substitution pattern and the presence of three methyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
27193-69-7 |
|---|---|
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
(1E,5E,9E)-1,5,9-trimethylcyclododeca-1,5,9-triene |
InChI |
InChI=1S/C15H24/c1-13-7-4-9-14(2)11-6-12-15(3)10-5-8-13/h7,10-11H,4-6,8-9,12H2,1-3H3/b13-7+,14-11+,15-10+ |
InChI-Schlüssel |
XOTMHDVYZZBKEJ-NQJXNNKBSA-N |
Isomerische SMILES |
C/C/1=C\CC/C(=C/CC/C(=C/CC1)/C)/C |
Kanonische SMILES |
CC1=CCCC(=CCCC(=CCC1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


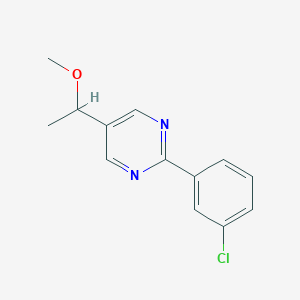
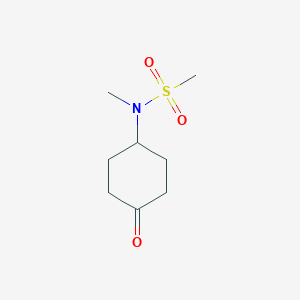

![[4,4'-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B13890349.png)
![5-(4-thiophen-3-ylanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13890356.png)
